Hexanoic acid, 6-[[oxo[(phenylsulfonyl)amino]acetyl]amino]-
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Overview
Description
Hexanoic acid, 6-[[oxo[(phenylsulfonyl)amino]acetyl]amino]- is a complex organic compound with the molecular formula C14H18N2O6S and a molecular weight of 342.3675 . This compound is known for its unique chemical structure, which includes a hexanoic acid backbone with a phenylsulfonyl group and an oxoacetylamino group attached. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
The synthesis of Hexanoic acid, 6-[[oxo[(phenylsulfonyl)amino]acetyl]amino]- involves multiple steps, typically starting with the preparation of the hexanoic acid backbone. The phenylsulfonyl group is then introduced through a sulfonation reaction, followed by the addition of the oxoacetylamino group via an acylation reaction. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Hexanoic acid, 6-[[oxo[(phenylsulfonyl)amino]acetyl]amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Scientific Research Applications
Hexanoic acid, 6-[[oxo[(phenylsulfonyl)amino]acetyl]amino]- is utilized in various fields of scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hexanoic acid, 6-[[oxo[(phenylsulfonyl)amino]acetyl]amino]- involves its interaction with specific molecular targets. The phenylsulfonyl group is known to inhibit certain enzymes by binding to their active sites, while the oxoacetylamino group can interact with other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Hexanoic acid, 6-[[oxo[(phenylsulfonyl)amino]acetyl]amino]- can be compared with similar compounds such as:
6-Aminohexanoic acid: This compound has a similar hexanoic acid backbone but lacks the phenylsulfonyl and oxoacetylamino groups.
Phenylsulfonyl derivatives: Compounds with a phenylsulfonyl group but different backbones or additional functional groups.
Properties
CAS No. |
701210-15-3 |
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Molecular Formula |
C14H18N2O6S |
Molecular Weight |
342.37 g/mol |
IUPAC Name |
6-[[2-(benzenesulfonamido)-2-oxoacetyl]amino]hexanoic acid |
InChI |
InChI=1S/C14H18N2O6S/c17-12(18)9-5-2-6-10-15-13(19)14(20)16-23(21,22)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,15,19)(H,16,20)(H,17,18) |
InChI Key |
FEHYKRUZWSKKSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(=O)C(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
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